Bis(6-methyl-2-pyridyl) diketone
Overview
Description
Bis(6-methyl-2-pyridyl) diketone, also known as 1,2-bis(6-methyl-2-pyridinyl)-1,2-ethanedione, is an organic compound with the molecular formula C14H12N2O2. This diketone is characterized by the presence of two 6-methyl-2-pyridyl groups attached to a central diketone moiety. It is a versatile compound used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(6-methyl-2-pyridyl) diketone typically involves the reaction of 6-methyl-2-pyridinecarboxaldehyde with an appropriate diketone precursor under controlled conditions. One common method is the condensation reaction between 6-methyl-2-pyridinecarboxaldehyde and 1,2-diketone in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired diketone.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: Bis(6-methyl-2-pyridyl) diketone undergoes various chemical reactions, including:
Oxidation: The diketone can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the diketone can yield alcohols or other reduced products.
Substitution: The compound can participate in substitution reactions, where one or both pyridyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used under mild to moderate conditions.
Substitution: Substitution reactions often involve nucleophiles like amines, thiols, or halides in the presence of catalysts or under specific reaction conditions.
Major Products:
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted pyridyl derivatives depending on the nucleophile used.
Scientific Research Applications
Bis(6-methyl-2-pyridyl) diketone has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties. These complexes are studied for their catalytic, magnetic, and luminescent properties.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a diagnostic tool in medical imaging.
Industry: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes with metals.
Mechanism of Action
The mechanism of action of Bis(6-methyl-2-pyridyl) diketone involves its ability to coordinate with metal ions through its pyridyl and diketone moieties. This coordination leads to the formation of stable metal complexes that exhibit unique chemical and physical properties. The molecular targets and pathways involved depend on the specific application and the metal ion used in the complex formation.
Comparison with Similar Compounds
Bis(2-pyridyl) diketone: Similar structure but without the methyl groups on the pyridyl rings.
Bis(4-methyl-2-pyridyl) diketone: Similar structure with methyl groups at the 4-position of the pyridyl rings.
Bis(6-chloro-2-pyridyl) diketone: Similar structure with chloro substituents instead of methyl groups.
Uniqueness: Bis(6-methyl-2-pyridyl) diketone is unique due to the presence of methyl groups at the 6-position of the pyridyl rings, which can influence its reactivity and the stability of its metal complexes. This structural feature can lead to different electronic and steric effects compared to its analogs, making it a valuable compound for specific applications in coordination chemistry and material science.
Properties
IUPAC Name |
1,2-bis(6-methylpyridin-2-yl)ethane-1,2-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-9-5-3-7-11(15-9)13(17)14(18)12-8-4-6-10(2)16-12/h3-8H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXRQKSBITVLBQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)C(=O)C2=CC=CC(=N2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50216513 | |
Record name | Bis(6-methyl-2-pyridyl) diketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50216513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6630-11-1 | |
Record name | 1,2-Bis(6-methyl-2-pyridinyl)-1,2-ethanedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6630-11-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(6-methyl-2-pyridyl) diketone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006630111 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC60021 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60021 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bis(6-methyl-2-pyridyl) diketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50216513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(6-methyl-2-pyridyl) diketone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.928 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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